

A Comparative Guide to Meta-Analyses on Creatine Monohydrate and Muscle Strength

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Creatinine monohydrate*

Cat. No.: *B14218668*

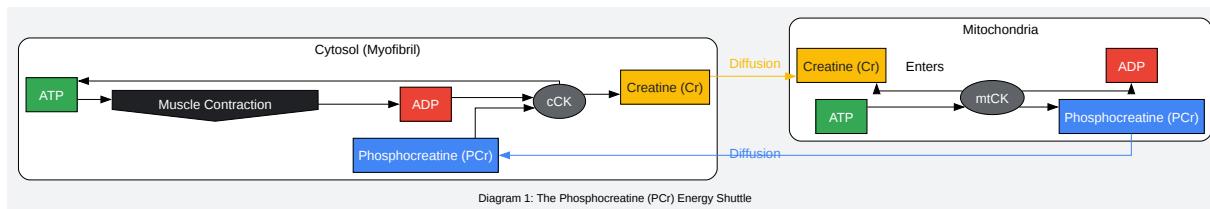
[Get Quote](#)

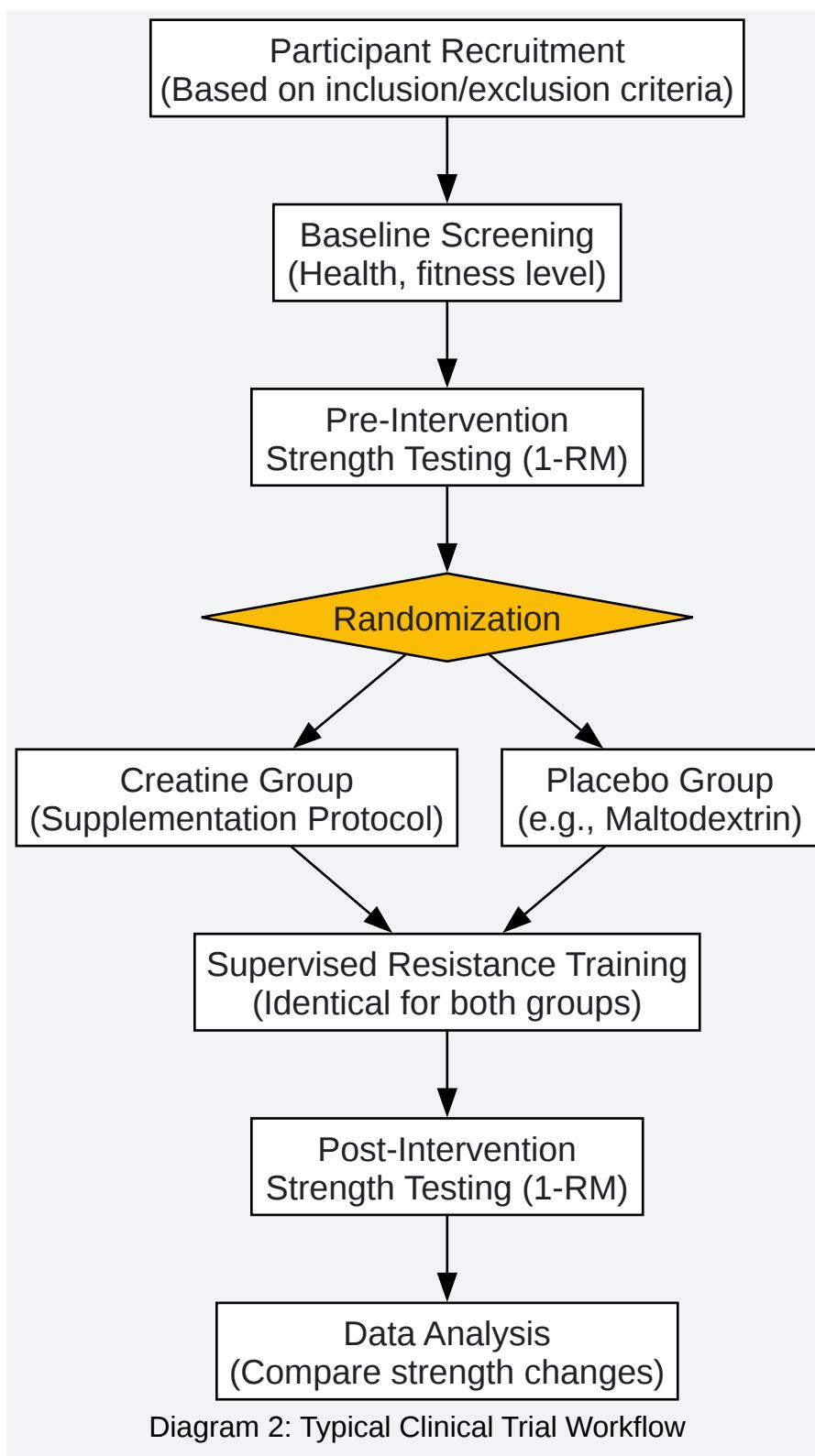
For Researchers, Scientists, and Drug Development Professionals

Creatine monohydrate stands as one of the most researched and consistently effective ergogenic aids for improving muscle strength and performance. Numerous meta-analyses have synthesized the results of individual clinical trials to provide a clearer, quantitative picture of its efficacy. This guide compares the findings and methodologies of several key meta-analyses, offering an objective overview supported by experimental data.

Primary Mechanism of Action: The Phosphocreatine Shuttle

Creatine supplementation increases intramuscular creatine stores, enhancing the capacity of the phosphocreatine (PCr) energy shuttle.^{[1][2]} This system is crucial for the rapid regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell, during high-intensity, short-duration exercise.^[3] By facilitating the transport of high-energy phosphate from mitochondria to the sites of ATP utilization (myofibrils), the PCr system acts as both a spatial energy shuttle and a temporal energy buffer, maintaining ATP homeostasis during intense muscular contraction.^{[4][5][6]}



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Effects of creatine supplementation on muscle strength gains—a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Meta-Analyses on Creatine Monohydrate and Muscle Strength]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14218668#meta-analysis-of-clinical-trials-on-creatine-monohydrate-and-muscle-strength>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com